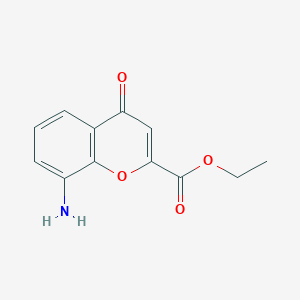
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triona
Descripción general
Descripción
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione, also known as TBCA, is a compound with the molecular weight of 365.76 . It is used for region-selective bromination activation of aromatic compounds .
Synthesis Analysis
The synthesis of TBCA involves the use of cyanuric acid dissolved in a slight molar excess of chilled aqueous NaOH solution at room temperature. A solution of Br2 in CCl4 is added dropwise to the reaction mixture with vigorous stirring at 0 °C. An orange precipitate is immediately formed. The resulting solid is isolated by filtration and washed several times with cold distilled water. It is then dried in a vacuum desiccator at room temperature for 18 hours .Molecular Structure Analysis
The InChI code for TBCA is1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 . This indicates the presence of carbon, bromine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
TBCA is used for region-selective bromination activation of aromatic compounds . One of the advantages of using TBCA for bromination is that one mole of TBCA can transfer three moles of bromine atoms to the substrate .Physical And Chemical Properties Analysis
TBCA is a solid at room temperature . It has a molecular weight of 365.76 . The compound has a boiling point of 324.3±25.0 °C (760 mm Hg) and a flash point of 149.9 °C .Aplicaciones Científicas De Investigación
Oxidante para la síntesis de 1,3-diinos
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triona (también conocido como ácido tribromoisocianúrico) se ha utilizado como un oxidante eficaz para la síntesis de 1,3-diinos a través del acoplamiento de Glaser . Este método implica la homoacoplamiento de alquinos terminales que llevan diferentes grupos funcionales .
Reactivo de bromación
Este compuesto es un reactivo de bromación electrofílico estable . Se puede preparar fácilmente a partir de materiales fácilmente accesibles como el ácido cianúrico, KBr y Oxone . Presenta una mayor economía atómica al ser capaz de transferir hasta tres átomos de bromo a un sustrato, lo que corresponde al 66% de su masa .
Uso en química verde
Desde el punto de vista de la química verde, el subproducto de ácido cianúrico en reacciones que involucran this compound se puede reutilizar para producir más ácido trihaloisocianúrico . Esto lo convierte en una opción ecológica para varias reacciones químicas .
Síntesis de ionogeles flexibles
This compound se ha utilizado como monómero en la síntesis de ionogeles flexibles con buenas propiedades mecánicas a través de la fotopolimerización in situ tiol-eno .
Agente de reticulación
Este compuesto se ha utilizado como agente de reticulación o aditivo en la síntesis de materiales compuestos de ácido poliláctico/lino . Esto mejora sus propiedades y rendimiento bajo irradiación gamma <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10
Safety and Hazards
TBCA is classified as a dangerous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with TBCA are H272, H302, H314, H410 . Precautionary statements include P210, P220, P260, P264, P270, P273, P280, P301+P310+P330+P331, P303+P361+P353+P310, P304+P340+P310, P305+P351+P338+P310, P363, P370+P378, P391, P405, P501 .
Mecanismo De Acción
Target of Action
It is known that this compound plays a key role in the synthesis of other organic compounds .
Mode of Action
It is generally prepared through the reaction of triazine and bromine, under high-temperature bromination conditions .
Result of Action
It is known to be an important intermediate in organic synthesis, used in the preparation of antimicrobial agents, antibiotics, dyes, and photographic sensitizers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione. It is known that the compound can cause irritation to the skin, eyes, respiratory tract, and digestive system . Therefore, appropriate protective measures and adequate ventilation are recommended when handling this compound .
Propiedades
IUPAC Name |
1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDCFPLNQTHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432060 | |
| Record name | Tribromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17497-85-7 | |
| Record name | Tribromoisocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17497-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromoisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromoisocyanuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOISOCYANURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)




![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)
